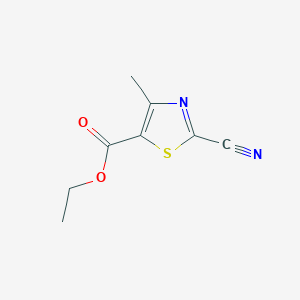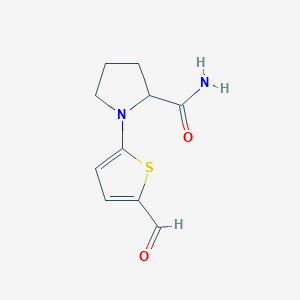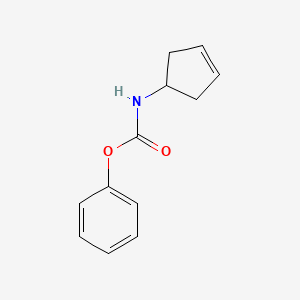
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate is a complex organic compound with the following chemical structure:
C30H49NO7
This compound belongs to the class of piperidine derivatives and contains both ester and carboxylate functional groups. Its systematic name is (1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic acid tert-butyl ester .
Preparation Methods
The synthetic routes for 1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate involve multi-step processes. While specific methods may vary, here are the general steps:
-
Construction of the Piperidine Ring: : The piperidine ring can be synthesized using cyclization reactions. For example, a suitable precursor could undergo intramolecular cyclization to form the piperidine core.
-
Functional Group Installations: : The tert-butyl ester and fluoropiperidine functionalities are introduced through appropriate reactions. Protecting groups may be used to control regioselectivity during these steps.
-
Stereochemistry Control: : The stereochemistry at the 3-position (3S) is crucial. Chiral reagents or asymmetric synthesis methods are employed to achieve the desired stereochemistry.
-
Final Esterification: : The tert-butyl ester group is introduced using standard esterification conditions.
Chemical Reactions Analysis
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.
Substitution Reactions: The fluorine atom can participate in substitution reactions, such as nucleophilic fluorination or displacement reactions.
Common reagents and conditions depend on the specific transformation. Major products include the corresponding carboxylic acid, alcohol, or substituted derivatives.
Scientific Research Applications
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets, such as receptors or enzymes.
Industry: The compound could find use in fine chemicals synthesis or materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could compare this compound with related piperidine derivatives, highlighting its distinct features.
Properties
Molecular Formula |
C12H20FNO4 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8?,9-/m1/s1 |
InChI Key |
YUFJCQYJBJXLJH-YGPZHTELSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)

![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)



